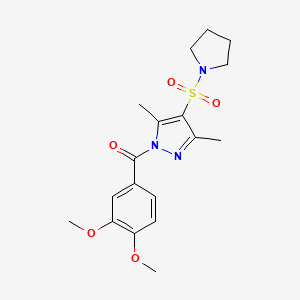![molecular formula C18H21N3O5S B6562585 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020454-40-3](/img/structure/B6562585.png)
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is an intriguing organic compound Its structure is highly complex, incorporating multiple functional groups, which contributes to its versatile nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves several steps:
Formation of the Pyrazole Core: : The reaction typically begins with the synthesis of the 1H-pyrazole ring. This can be achieved via cyclization reactions involving suitable precursors.
Benzodioxole Substitution: : The introduction of the 2H-1,3-benzodioxole-5-carbonyl group onto the pyrazole ring usually follows. This step often requires reagents like acyl chlorides and catalysts to facilitate the substitution reaction.
Sulfonylation: : Attaching the sulfonyl group to the pyrazole core is critical. This step might involve sulfonyl chlorides in the presence of a base to promote the reaction.
Piperidine Attachment: : Finally, the piperidine ring is integrated into the structure, completing the synthesis. This can involve nucleophilic substitution reactions where the piperidine moiety replaces a leaving group.
Industrial Production Methods
Industrial synthesis might follow similar steps but scaled up with optimizations to ensure efficiency and safety. Catalysts, temperature control, and solvent use are carefully managed to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo a variety of chemical reactions:
Oxidation and Reduction: : These reactions modify the oxidation state of different groups in the compound, potentially altering its activity or properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the benzodioxole and piperidine rings.
Hydrolysis: : The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the sulfonyl or carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Like lithium aluminium hydride for reduction reactions.
Bases: : Such as sodium hydroxide for hydrolysis.
Acidic Conditions: : For catalyzing certain substitution reactions.
Major Products
The reaction products vary based on the specific reagents and conditions used, leading to derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound can serve as a building block for creating more complex molecules, contributing to research in creating novel organic compounds.
Biology
Its potential biological activity is under investigation, possibly involving enzyme inhibition or receptor binding, which could have implications for drug discovery.
Medicine
In medicine, compounds like these are often explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds might be used in the manufacture of materials with specific chemical properties, like polymers or advanced composites.
Mecanismo De Acción
The effects of 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine are a result of its interaction with biological molecules:
Molecular Targets: : It may target specific proteins, enzymes, or receptors in biological systems.
Pathways: : By binding to these targets, it can modify biochemical pathways, leading to its observed effects, which can be therapeutic or otherwise.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonamide
1-[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonylchloride
Unique Features
Compared to these similar compounds, 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine might possess unique binding affinities or stability, making it particularly interesting for specific applications. The piperidine ring, for instance, could confer additional pharmacological properties or chemical stability.
Conclusion
This compound is a multifaceted compound with significant potential across various scientific and industrial fields. Its complex structure and reactivity make it a valuable subject of study for researchers.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-17(27(23,24)20-8-4-3-5-9-20)13(2)21(19-12)18(22)14-6-7-15-16(10-14)26-11-25-15/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUHMXNOHKJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-tert-butylphenoxy)-1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B6562506.png)
![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B6562513.png)

![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562525.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562538.png)

![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzoyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B6562559.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562577.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
